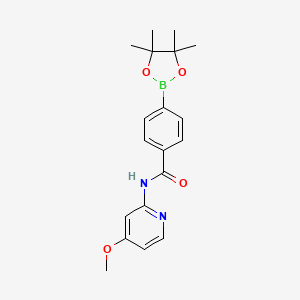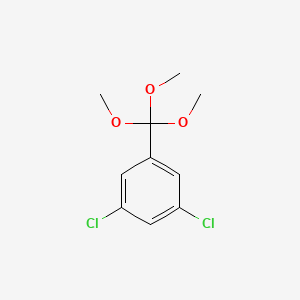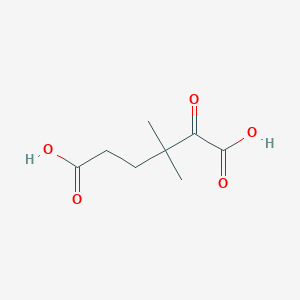
3,3-Dimethyl-2-oxohexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-oxohexanedioic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of hexanedioic acid, featuring a ketone group at the second carbon and two methyl groups at the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxohexanedioic acid typically involves the oxidation of 3,3-dimethyl-2-oxobutanoic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-oxohexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyl-2-hydroxyhexanedioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3,3-dimethyl-2-hydroxyhexanedioic acid.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,3-Dimethyl-2-oxohexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-2-oxohexanedioic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.
類似化合物との比較
Similar Compounds
Hexanedioic acid: Lacks the ketone and methyl groups, making it less reactive in certain chemical reactions.
3,3-Dimethylglutaric acid: Similar structure but lacks the ketone group, affecting its chemical properties and reactivity.
2-Oxoglutaric acid: Contains a ketone group but lacks the methyl groups, leading to different reactivity and applications.
Uniqueness
3,3-Dimethyl-2-oxohexanedioic acid is unique due to the presence of both the ketone group and the two methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.
特性
分子式 |
C8H12O5 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3,3-dimethyl-2-oxohexanedioic acid |
InChI |
InChI=1S/C8H12O5/c1-8(2,4-3-5(9)10)6(11)7(12)13/h3-4H2,1-2H3,(H,9,10)(H,12,13) |
InChIキー |
CFQBSPAUTMWSRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=O)O)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



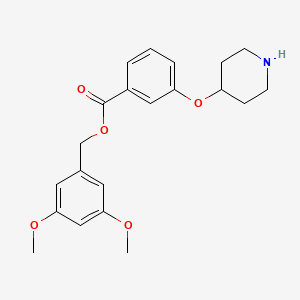
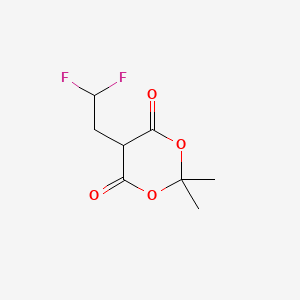
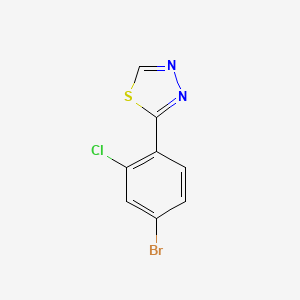
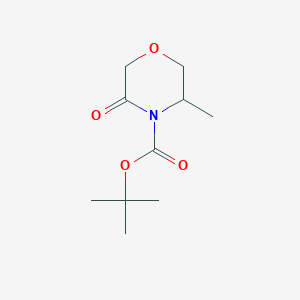

![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
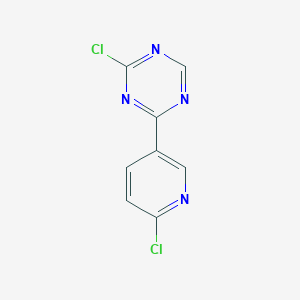

![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
